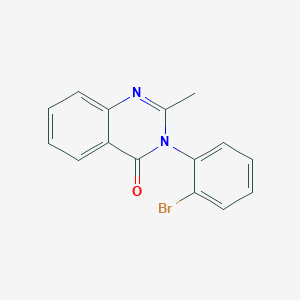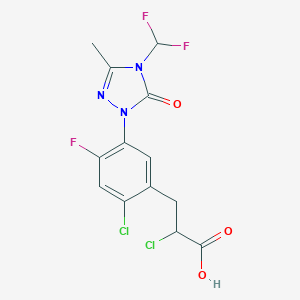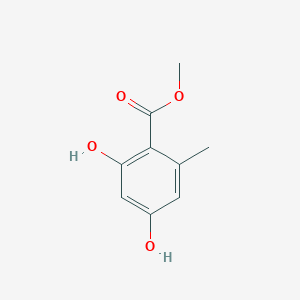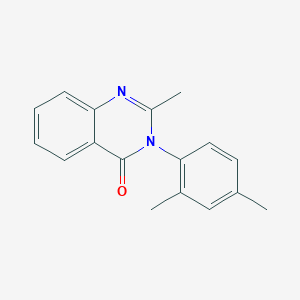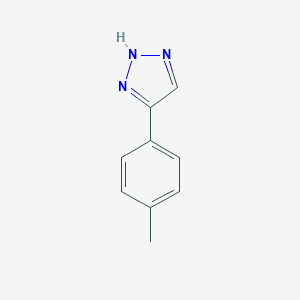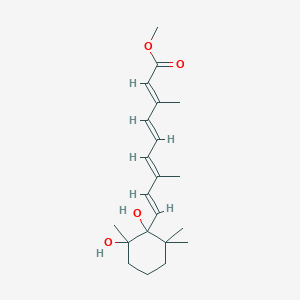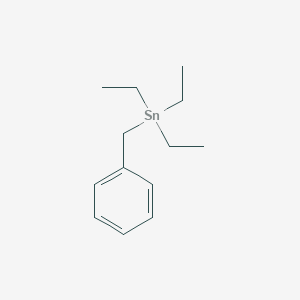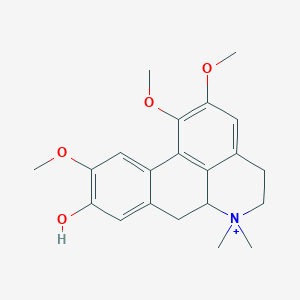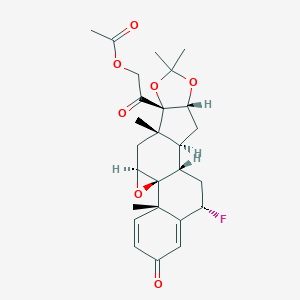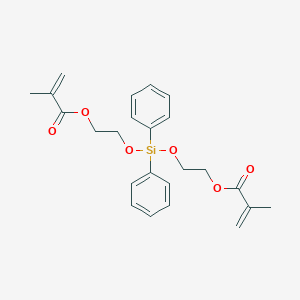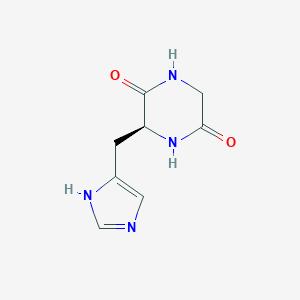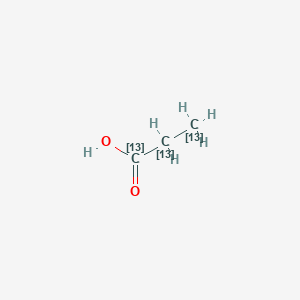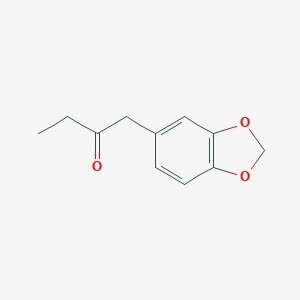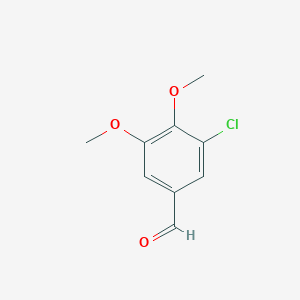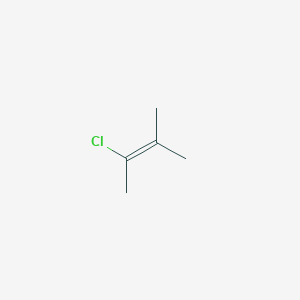
2-Chloro-3-methyl-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methyl-2-butene (CMB) is a chemical compound that belongs to the class of halogenated alkenes. It is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. CMB is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis due to its high reactivity and selectivity.
作用機序
2-Chloro-3-methyl-2-butene is a highly reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Chloro-3-methyl-2-butene depends on the specific reaction it undergoes. For example, in the synthesis of amino acids, 2-Chloro-3-methyl-2-butene reacts with a nucleophile to form an intermediate, which then undergoes further reactions to form the final product.
生化学的および生理学的効果
2-Chloro-3-methyl-2-butene has been shown to have toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. 2-Chloro-3-methyl-2-butene has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle 2-Chloro-3-methyl-2-butene with care and to take appropriate safety measures when working with it.
実験室実験の利点と制限
2-Chloro-3-methyl-2-butene is a highly reactive and selective reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, 2-Chloro-3-methyl-2-butene is highly toxic and requires careful handling and disposal. Also, its high reactivity can make it difficult to control the reaction conditions, which can lead to unwanted side reactions.
将来の方向性
There are many potential future directions for the use of 2-Chloro-3-methyl-2-butene in scientific research. One area of interest is the synthesis of new bioactive compounds, such as anti-cancer drugs and anti-inflammatory agents. Another area of interest is the development of new insecticides, herbicides, and fungicides that are more effective and environmentally friendly. Additionally, the use of 2-Chloro-3-methyl-2-butene in the synthesis of new materials, such as polymers and nanoparticles, is an area of active research. Overall, 2-Chloro-3-methyl-2-butene is a versatile and important reagent in organic synthesis that has many potential applications in scientific research.
合成法
2-Chloro-3-methyl-2-butene can be synthesized by the reaction of 2-methyl-2-butene with hydrochloric acid in the presence of a catalyst. The reaction proceeds through the addition of HCl to the double bond of 2-methyl-2-butene, followed by the elimination of HCl to form 2-Chloro-3-methyl-2-butene. The reaction can be carried out under mild conditions and yields a high purity product.
科学的研究の応用
2-Chloro-3-methyl-2-butene is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It is used in the synthesis of amino acids, peptides, and other bioactive compounds. 2-Chloro-3-methyl-2-butene is also used in the synthesis of insecticides, herbicides, and fungicides. It is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
特性
CAS番号 |
17773-65-8 |
|---|---|
製品名 |
2-Chloro-3-methyl-2-butene |
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC名 |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
InChIキー |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
正規SMILES |
CC(=C(C)Cl)C |
沸点 |
96.0 °C |
その他のCAS番号 |
17773-65-8 |
同義語 |
2-Chloro-3-methyl-2-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



